Cycle Control: Levonorgestrel/EE vs. Norethindrone/EE in Low-Dose 20 µg EE Formulations
In a head-to-head randomized trial, the combination of 100 µg levonorgestrel (LNG)/20 µg ethinyl estradiol (EE) demonstrated superior cycle control compared to 1000 µg norethindrone acetate (NETA)/20 µg EE over four treatment cycles [1]. Specifically, the LNG/EE group achieved a consistently higher percentage of normal menstrual cycles and lower rates of intermenstrual bleeding and amenorrhea [1].
| Evidence Dimension | Percentage of normal menstrual cycles at cycle 4 |
|---|---|
| Target Compound Data | 1000 µg NETA/20 µg EE: 41.9% normal cycles |
| Comparator Or Baseline | 100 µg LNG/20 µg EE: 63.8% normal cycles |
| Quantified Difference | Absolute difference of -21.9% (p < 0.005) |
| Conditions | Multicenter, randomized, open-label study; 173 women (84 LNG/EE, 89 NETA/EE) over four 28-day cycles |
Why This Matters
Lower cycle control efficacy is a primary driver of patient discontinuation; this data allows procurement teams to anticipate higher discontinuation rates or supplementary patient support needs with NET/EE formulations.
- [1] DelConte A, et al. Cycle control with oral contraceptives containing 20 micrograms of ethinyl estradiol. A multicenter, randomized comparison of levonorgestrel/ethinyl estradiol (100 micrograms/20 micrograms) and norethindrone/ethinyl estradiol (1000 micrograms/20 micrograms). Contraception. 1999;59(3):187-193. View Source
